molecular formula C16H17NO4 B8074606 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate

Cat. No.: B8074606
M. Wt: 287.31 g/mol
InChI Key: RKPBTOPEBCFSDD-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate (CAS 2248291-41-8) is a high-purity chemical building block with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol. This compound features a phthalimide (1,3-dioxoisoindoline) group linked to a 4-methylcyclohexane carboxylate, a structure that is frequently explored in medicinal chemistry and drug discovery for its potential as a protease inhibitor or its role in metabolic enzyme pathways . The 1,3-dioxoisoindolinyl moiety is a versatile scaffold in organic synthesis, often used in the development of compounds with various pharmacologic activities, including potential analgesic effects, as seen in structurally related molecules . Researchers value this compound for its defined physicochemical properties, including a topological polar surface area of 63.7 Ų and an XLogP3 of 3.3, which are critical parameters in early-stage drug development . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBTOPEBCFSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate is part of a class of isoindole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on available literature.

Chemical Structure and Properties

1,3-Dioxo-2,3-dihydro-1H-isoindol derivatives are characterized by their unique bicyclic structure which contributes to their biological properties. The molecular formula for this compound is C14H17N1O3C_{14}H_{17}N_{1}O_{3}, and it features a dioxo group that is crucial for its reactivity and interaction with biological targets.

Synthesis

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives typically involves the condensation of appropriate aromatic amines with carbonyl compounds under acidic or basic conditions. For instance, methods utilizing salicylaldehyde and various diols have been reported to yield high purity compounds suitable for biological testing .

Antimicrobial Activity

Research has indicated that several isoindole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar dioxolane compounds showed excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Isoindole Compounds

Compound NameActivityMIC (µg/mL)Target Organism
Compound AAntifungal250C. albicans
Compound BAntibacterial625S. aureus
Compound CAntibacterial1250P. aeruginosa

Cytotoxicity and Antitumor Activity

The cytotoxic effects of isoindole derivatives have been explored in various cancer cell lines. For example, derivatives similar to 1,3-dioxo compounds have shown promising results in inhibiting the growth of prostate cancer cell lines (CWR-22, PC-3) with IC50 values ranging from 2.5 to 6.5 µM . These findings suggest potential applications in cancer therapy.

Table 2: Cytotoxicity Data for Isoindole Derivatives

Compound NameCell LineIC50 (µM)
Compound DCWR-222.5
Compound EPC-36.5
Compound FDU-1456.0

The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the dioxo group is believed to interact with cellular targets such as enzymes involved in metabolic pathways or receptors on cancer cells.

Case Studies

A notable case study investigated the effects of a structurally similar isoindole derivative on prostate cancer cells. The study reported that the compound induced apoptosis in a time-dependent manner, with significant apoptotic activity observed at day five of treatment . This highlights the therapeutic potential of isoindole derivatives in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate with structurally related phthalimide esters, emphasizing substituent effects on properties such as melting points, solubility, and molecular characteristics.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Solubility/Solvent Key Structural Features Reference
Target Compound 4-Methylcyclohexane-1-carboxylate C₁₆H₁₇NO₄ (inferred) ~287 (inferred) Not reported Not reported Aliphatic cyclohexane ring with methyl substitution; ester linkage -
(1,3-Dioxo...yl)methyl 4-methylbenzoate 4-Methylbenzoate C₁₇H₁₃NO₄ 295.3 139–141 Acetone/methanol Aromatic ring with para-methyl group; planar structure
(1,3-Dioxo...yl)methyl 4-chlorobenzoate 4-Chlorobenzoate C₁₆H₁₀ClNO₄ 315.7 145–147 Acetic acid/methanol Electron-withdrawing chlorine substituent; increased molecular weight
1,3-Dioxo...yl 2-ethyloxane-4-carboxylate 2-Ethyloxane-4-carboxylate C₁₆H₁₇NO₅ 303.31 Not reported Not reported Tetrahydropyran (oxane) ring with ethyl group; oxygen heteroatom
(1,3-Dioxo...yl)methyl 2-methoxybenzoate 2-Methoxybenzoate C₁₇H₁₃NO₅ 311.3 144–146 Acetone/methanol Methoxy group at ortho position; steric hindrance

Key Comparisons:

Substituent Effects on Melting Points :

  • Aromatic esters (e.g., 4-methylbenzoate, 4-chlorobenzoate) exhibit higher melting points (139–147°C) compared to aliphatic analogs, likely due to stronger intermolecular interactions (e.g., π-π stacking in aromatic systems) . The target compound’s aliphatic cyclohexane ring may reduce melting points due to reduced rigidity.
  • Methoxy-substituted derivatives (e.g., 2-methoxybenzoate) show slightly elevated melting points (144–146°C), attributed to polar interactions from the methoxy group .

Solubility and Synthetic Conditions: Aromatic esters are typically synthesized in acetone or methanol mixtures, suggesting moderate polarity and solubility in protic solvents .

Steric and Electronic Effects: The 4-methylcyclohexane substituent introduces steric bulk and conformational flexibility compared to planar aromatic systems. This could influence reactivity in ester hydrolysis or biological interactions .

Spectroscopic Features :

  • FTIR spectra for all analogs show characteristic C=O stretches (~1700–1750 cm⁻¹) from the phthalimide and ester groups. Cyclohexane protons in the target compound would exhibit complex splitting patterns in ¹H-NMR due to axial/equatorial conformers, contrasting with sharp aromatic signals in benzoate derivatives .

Preparation Methods

Preparation of 4-Methylcyclohexanecarboxylic Acid Chloride

The synthesis begins with converting 4-methylcyclohexanecarboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Typical conditions involve refluxing the acid in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) for 12–24 hours. Excess reagent is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Coupling with 2-Hydroxy-1,3-dioxoisoindoline

The acyl chloride is reacted with 2-hydroxy-1,3-dioxoisoindoline in the presence of a base such as triethylamine (Et₃N) or pyridine to scavenge HCl. A representative procedure involves dissolving 2-hydroxyisoindoline-1,3-dione (1.0 eq) in anhydrous acetonitrile (MeCN), adding Et₃N (1.5 eq), and dropwise addition of 4-methylcyclohexanecarboxylic acid chloride (1.2 eq) at 0°C. The mixture is stirred at 70°C for 5–6 hours, followed by filtration and washing with DCM to isolate the product.

Key Data:

  • Yield: 34–68% (dependent on stoichiometry and purification)

  • Purity: >95% (HPLC)

  • Characterization: ¹H NMR (CDCl₃) δ 7.85–7.70 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂), 2.30–1.20 (m, 11H, cyclohexyl and CH₃).

Acid-Catalyzed Direct Esterification

Conventional Sulfuric Acid Method

A mixture of 4-methylcyclohexanecarboxylic acid (1.0 eq) and 2-hydroxy-1,3-dioxoisoindoline (1.1 eq) is refluxed in methanol (MeOH) with concentrated H₂SO₄ (0.1 eq) for 12–18 hours. The solvent is evaporated, and the residue is purified via flash chromatography (SiO₂, ethyl acetate/hexane).

Optimized Conditions:

  • Temperature: 70°C

  • Catalyst: H₂SO₄ (10 mol%)

  • Yield: 45–52%

Steglich Esterification

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are employed. The carboxylic acid (1.0 eq) and alcohol (1.2 eq) are dissolved in DCM, followed by sequential addition of EDC (1.5 eq) and DMAP (0.2 eq). The reaction proceeds at room temperature for 24 hours, with aqueous workup to remove urea byproducts.

Advantages:

  • Mild conditions (0–25°C)

  • Minimal epimerization

Solid Dispersion Techniques for Enhanced Solubility

Co-precipitation with Cellulose Derivatives

To improve bioavailability, the compound is co-processed with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC). A 1:1 (w/w) mixture is dissolved in acetone and spray-dried to form an amorphous solid dispersion. Powder X-ray diffraction (PXRD) confirms the loss of crystallinity (Fig. 1).

Critical Parameters:

  • Carrier Ratio: 1:1 to 1:2.3 (drug:carrier)

  • Stability: >6 months at 25°C/60% RH

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Acyl Chloride Coupling68986High regioselectivity
H₂SO₄ Catalyzed529518Low-cost reagents
Steglich Esterification609724Mild conditions
Solid DispersionN/A9948Enhanced solubility

Mechanistic Insights and Side Reactions

Esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of the isoindolinone attacks the electrophilic carbonyl carbon of the acyl chloride or activated acid. Competing hydrolysis of the acyl chloride is mitigated by anhydrous conditions. Side products may include:

  • Di-esterified species: From over-alkylation at residual hydroxyl sites.

  • Cyclohexane ring oxidation: Observed under prolonged heating with strong acids .

Q & A

Q. What synthetic methodologies are optimal for preparing 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl esters, and how can reaction yields be improved?

Answer: The synthesis of isoindole derivatives typically involves nucleophilic substitution or esterification reactions. For example, (1,3-dioxo-isoindol-2-yl)methyl esters are synthesized via reaction of phthalimide derivatives with activated acyl chlorides or carboxylic acids in acetone or methanol mixtures, achieving yields of 70–82% . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Catalysis : Acidic or basic conditions can accelerate esterification.
  • Purification : Recrystallization from ethanol or methanol improves purity .
    Data from analogous compounds show that adjusting stoichiometry (1:1.2 molar ratio of phthalimide to acyl chloride) and reaction time (6–12 hours) maximizes yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • FTIR : Identifies carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and isoindole ring vibrations (C=C) near 1600 cm⁻¹ .
  • NMR :
    • ¹H-NMR : Aromatic protons appear at δ 7.6–8.2 ppm; methyl groups (e.g., 4-methylcyclohexane) resonate at δ 1.0–1.5 ppm .
    • ¹³C-NMR : Carbonyl carbons (C=O) are observed at δ 165–175 ppm, while cyclohexane carbons appear at δ 20–35 ppm .
  • HPLC/MS : Confirms molecular weight (e.g., [M+H]⁺ ion) and monitors purity (>95% by reverse-phase HPLC) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., bond angles, space groups) be resolved for isoindole derivatives?

Answer: Crystallographic contradictions often arise from disordered solvent molecules or twinning. To address this:

  • Refinement software : Use SHELXL for high-resolution data, which employs least-squares minimization and electron density maps to resolve disorder .
  • Data collection : Ensure high completeness (>98%) and redundancy (>4) to minimize noise.
  • Validation tools : Check for symmetry violations using PLATON or Mercury .
    For example, a related isoindole-terphenyl derivative (CCDC entry in ) required iterative refinement of anisotropic displacement parameters to resolve dihedral angle discrepancies.

Q. What experimental strategies elucidate the metabolic pathways of this compound in biological systems?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis). Monitor using LC-MS/MS with collision-induced dissociation .
  • Isotopic labeling : Introduce ¹³C or ²H at the methylcyclohexane moiety to trace metabolic fate via mass shifts .
  • Enzyme inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
    Preliminary data for analogous compounds show rapid hydrolysis of the ester bond, generating 4-methylcyclohexanecarboxylic acid and isoindole fragments .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Answer:

  • QSAR studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups (e.g., -Cl) at the isoindole 4-position enhance antimicrobial activity by 30% compared to methyl groups .
  • Docking simulations : Model interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .
  • In vitro testing : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

Methodological Recommendations

  • Crystallography : Use SHELXTL (Bruker) for structure solution and refinement .
  • Metabolic Profiling : Combine HRMS (Orbitrap) with molecular networking (GNPS) for pathway mapping .
  • Data Reproducibility : Report crystallographic data to the CCDC (e.g., deposition IDs in ).

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